molecular formula C10H6BrClN2 B1517332 3-(3-Bromophenyl)-6-chloropyridazine CAS No. 1105194-46-4

3-(3-Bromophenyl)-6-chloropyridazine

Cat. No.: B1517332
CAS No.: 1105194-46-4
M. Wt: 269.52 g/mol
InChI Key: KNYWWMABMAMYEU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-6-chloropyridazine is a chemical compound characterized by a bromophenyl group attached to a chloropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-6-chloropyridazine typically involves the following steps:

  • Bromination: The starting material, 3-phenylpyridazine, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring.

  • Chlorination: The brominated compound is then subjected to chlorination to introduce the chloro group at the 6-position of the pyridazine ring.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-6-chloropyridazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at the bromo or chloro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups at the bromo or chloro positions.

Scientific Research Applications

3-(3-Bromophenyl)-6-chloropyridazine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-(3-Bromophenyl)-6-chloropyridazine is similar to other halogenated pyridazines, such as 3-(3-Chlorophenyl)-6-bromopyridazine and 3-(3-Bromophenyl)-6-fluoropyridazine. These compounds share structural similarities but differ in the type of halogen substituents. The uniqueness of this compound lies in its specific combination of bromo and chloro groups, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)-6-bromopyridazine

  • 3-(3-Bromophenyl)-6-fluoropyridazine

  • 3-(3-Iodophenyl)-6-chloropyridazine

This comprehensive overview provides a detailed understanding of 3-(3-Bromophenyl)-6-chloropyridazine, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(3-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYWWMABMAMYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289917
Record name 3-(3-Bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-46-4
Record name 3-(3-Bromophenyl)-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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